molecular formula C6H12Na2O12P2 B569747 D-myo-Inositol-1,2-diphosphate (sodium salt)

D-myo-Inositol-1,2-diphosphate (sodium salt)

Cat. No.: B569747
M. Wt: 384.08 g/mol
InChI Key: AGYHIHUTKCMLKM-JBGYRJLXSA-L
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Biochemical Analysis

Biochemical Properties

D-myo-Inositol-1,2-diphosphate (sodium salt) interacts with various enzymes, proteins, and other biomolecules. The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . D-myo-Inositol-1,2-diphosphate (sodium salt), tested as the D/L racemic mixture, is 1,000-fold less potent than Ins (1,4,5)P3 at initiating Ca2+ release when injected into Xenopus oocytes .

Cellular Effects

D-myo-Inositol-1,2-diphosphate (sodium salt) has significant effects on various types of cells and cellular processes. Binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium . D-myo-Inositol-1,2-diphosphate (sodium salt) influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-myo-Inositol-1,2-diphosphate (sodium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

D-myo-Inositol-1,2-diphosphate (sodium salt) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of D-myo-Inositol-1,2-diphosphate (sodium salt) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-Inositol-1,2-diphosphate (sodium salt) typically involves the phosphorylation of myo-inositol. The process includes:

Industrial Production Methods

Industrial production methods for D-myo-Inositol-1,2-diphosphate (sodium salt) follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol-1,2-diphosphate (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Inorganic Phosphates: Resulting from hydrolysis.

    Phosphorylated Derivatives: Formed through enzymatic reactions.

    Metal Complexes: Formed with various metal ions.

Scientific Research Applications

D-myo-Inositol-1,2-diphosphate (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation reactions and the behavior of inositol phosphates.

    Biology: Plays a role in investigating intracellular signaling mechanisms, particularly those involving phosphoinositide metabolism.

    Medicine: Research into its potential therapeutic applications, such as modulating calcium signaling pathways.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-myo-Inositol-1,2-diphosphate (sodium salt) is unique due to its specific phosphorylation pattern at the 1 and 2 positions. This configuration allows it to participate in distinct signaling pathways and interact with different molecular targets compared to other inositol phosphates .

Properties

IUPAC Name

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHIHUTKCMLKM-JBGYRJLXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-myo-Inositol-1,2-diphosphate (sodium salt)
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D-myo-Inositol-1,2-diphosphate (sodium salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.